molecular formula C17H15NO3 B154055 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- CAS No. 139122-18-2

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

Cat. No. B154055
CAS RN: 139122-18-2
M. Wt: 281.3 g/mol
InChI Key: PPUSUFCWBNNFCW-UHFFFAOYSA-N
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Description

“2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is a chemical compound . It is a derivative of 1,3-dihydro-2H-indolin-2-one . This compound is a key intermediate in the synthesis of various pharmaceuticals and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of 1,3-dihydro-2H-indolin-2-one derivatives, including “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-”, involves the Knoevenagel condensation reaction . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

The molecular structure of “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is complex, with a molecular weight of 281.31 .


Chemical Reactions Analysis

The chemical reactions involving “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” are diverse. For instance, it can undergo a Knoevenagel condensation reaction to form α, β-unsaturated ketones .

Scientific Research Applications

Alkaloid Synthesis

Indole derivatives, including 2H-Indol-2-one, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . For instance, indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors .

Anti-inflammatory Applications

Indole derivatives have demonstrated anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown promise in the treatment of various types of cancer. For example, they have been used in the synthesis of compounds that inhibit the growth of cancer cells .

Antioxidant Applications

Indole derivatives also exhibit antioxidant properties, which can be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Applications

Indole derivatives have shown potential as antitubercular agents, which could lead to the development of new treatments for tuberculosis .

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties, suggesting their potential use in the treatment of diabetes .

Future Directions

The future directions for research on “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” could include further exploration of its synthesis, chemical reactions, and potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

The compound 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-, also known as 2-(2-Oxoindolin-4-yl)ethyl benzoate, is an important intermediate in the synthesis of ropinirole . Ropinirole is a modern non-ergoline dopamine receptor agonist . Therefore, the primary target of this compound can be inferred to be the dopamine receptors .

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the available literature, it can be inferred from its role in the synthesis of ropinirole. Ropinirole, as a dopamine receptor agonist, works by mimicking the action of dopamine , a neurotransmitter in the brain that the neurons need to send messages. It is likely that 2-(2-Oxoindolin-4-yl)ethyl benzoate shares a similar mechanism, given its role as an intermediate in the synthesis of ropinirole .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of ropinirole . Ropinirole’s action on dopamine receptors influences several downstream effects, primarily the mitigation of Parkinson’s disease symptoms

Pharmacokinetics

As an intermediate in the synthesis of ropinirole, its absorption, distribution, metabolism, and excretion (adme) properties would be critical in determining the bioavailability of the final product, ropinirole .

Result of Action

Given its role in the synthesis of ropinirole, it can be inferred that its action would contribute to the therapeutic effects of ropinirole, which include alleviating the symptoms of parkinson’s disease and treating restless legs syndrome .

properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUSUFCWBNNFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433504
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

CAS RN

139122-18-2
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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